molecular formula C73H94ClN17O14 B047590 LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- CAS No. 120287-84-5

LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)-

Cat. No. B047590
M. Wt: 1469.1 g/mol
InChI Key: CYPOMICIMVMBPV-CRCWCKIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteinizing hormone-releasing hormone (LHRH) is a neuropeptide hormone that plays a crucial role in the regulation of reproductive function. N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)- (also known as Triptorelin) is a synthetic analog of LHRH that has been widely used in scientific research.

Mechanism Of Action

Triptorelin acts on the hypothalamus to stimulate the release of LH and FSH from the pituitary gland. It does this by binding to LHRH receptors on the surface of the cells in the hypothalamus. This leads to an increase in the production and release of LH and FSH, which in turn stimulates the production of testosterone and estrogen in the testes and ovaries, respectively.

Biochemical And Physiological Effects

Triptorelin has a number of biochemical and physiological effects on the body. It has been shown to increase testosterone and estrogen levels, as well as LH and FSH levels. It also has an inhibitory effect on the production of gonadotropin-releasing hormone (GnRH), which is the hormone that stimulates the release of LH and FSH. This makes it a useful tool for studying the regulation of reproductive function.

Advantages And Limitations For Lab Experiments

One of the advantages of using Triptorelin in lab experiments is that it is a synthetic analog of LHRH, which means that it has a high degree of purity and specificity. This makes it easier to control the dose and ensure that the effects are due to the drug and not other factors. However, one of the limitations of using Triptorelin is that it has a short half-life, which means that it needs to be administered frequently to maintain its effects.

Future Directions

There are a number of future directions for research on Triptorelin. One area of interest is the development of new analogs that have a longer half-life and are more potent than Triptorelin. Another area of interest is the use of Triptorelin in combination with other drugs to enhance its effects or reduce its side effects. Finally, there is interest in studying the effects of Triptorelin on other systems in the body, such as the immune system or the nervous system.

Synthesis Methods

Triptorelin is a synthetic analog of LHRH that is synthesized by solid-phase peptide synthesis. The synthesis of Triptorelin involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final product is purified by high-performance liquid chromatography (HPLC).

Scientific Research Applications

Triptorelin has been widely used in scientific research for its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This makes it a valuable tool for studying the regulation of reproductive function and the effects of hormonal manipulation on the reproductive system. Triptorelin has also been used in cancer research as a treatment for hormone-dependent tumors, such as prostate cancer and breast cancer.

properties

CAS RN

120287-84-5

Product Name

LHRH, N-ac-Nal(1)-4-Cl-phe(2)-trp(3)-cit(6)-alanh2(10)-

Molecular Formula

C73H94ClN17O14

Molecular Weight

1469.1 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C73H94ClN17O14/c1-40(2)32-56(86-62(95)52(75)15-9-30-81-73(79)105)64(97)85-55(17-10-29-80-72(77)78)69(102)90-31-11-18-61(90)67(100)83-41(3)68(101)91(70(103)58(84-42(4)93)36-45-19-24-46-12-5-6-13-47(46)33-45)71(104)59(35-44-22-27-50(94)28-23-44)88-66(99)60(39-92)89-65(98)57(37-48-38-82-54-16-8-7-14-51(48)54)87-63(96)53(76)34-43-20-25-49(74)26-21-43/h5-8,12-14,16,19-28,33,38,40-41,52-53,55-61,82,92,94H,9-11,15,17-18,29-32,34-37,39,75-76H2,1-4H3,(H,83,100)(H,84,93)(H,85,97)(H,86,95)(H,87,96)(H,88,99)(H,89,98)(H4,77,78,80)(H3,79,81,105)/t41-,52-,53-,55+,56+,57-,58-,59+,60+,61+/m1/s1

InChI Key

CYPOMICIMVMBPV-CRCWCKIHSA-N

Isomeric SMILES

C[C@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)C(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)N

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N(C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C)NC(=O)C(CCCNC(=O)N)N

Other CAS RN

120287-84-5

synonyms

GnRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)-
LHRH, N-Ac-Nal(1)-4-Cl-Phe(2)-Trp(3)-Cit(6)-AlaNH2(10)-
LHRH, N-acetyl-(2-naphthalenyl)alanyl(1)-4-chlorophenylalanyl(2)-tryptophyl(3)-citrullinyl(6)-alaninamide(10)-
N-Ac-1-(2-Nal)-2-(4-Cl-Phe)-3-Trp-6-Cit-10-AlaNH2-LHRH
SB 30
SB-30

Origin of Product

United States

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